molecular formula C15H17NO4 B2991288 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1239775-73-5

1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2991288
CAS No.: 1239775-73-5
M. Wt: 275.304
InChI Key: IKVZZFZSCXRLKT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a cyclopropyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Cyclopropyl-2-phenyl-5-oxopyrrolidine-3-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-Cyclopropyl-2-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    1-Cyclopropyl-2-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: The presence of a chlorine atom can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVZZFZSCXRLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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